1-[4-(Decyloxy)phenyl]-3-tritylurea
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Overview
Description
1-[4-(Decyloxy)phenyl]-3-(triphenylmethyl)urea is an organic compound characterized by its unique structure, which includes a decyloxyphenyl group and a triphenylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(decyloxy)phenyl]-3-(triphenylmethyl)urea typically involves the reaction of 4-(decyloxy)aniline with triphenylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(triphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[4-(Decyloxy)phenyl]-3-(triphenylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(decyloxy)phenyl]-3-(triphenylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(Decyloxy)phenyl]-3-(3,3,5-trimethylcyclohexyl)urea
- 1-[4-(Decyloxy)phenyl]-3-(4-isopropylbenzyl)urea
Comparison: Compared to similar compounds, 1-[4-(decyloxy)phenyl]-3-(triphenylmethyl)urea is unique due to its triphenylmethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C36H42N2O2 |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-tritylurea |
InChI |
InChI=1S/C36H42N2O2/c1-2-3-4-5-6-7-8-18-29-40-34-27-25-33(26-28-34)37-35(39)38-36(30-19-12-9-13-20-30,31-21-14-10-15-22-31)32-23-16-11-17-24-32/h9-17,19-28H,2-8,18,29H2,1H3,(H2,37,38,39) |
InChI Key |
OOXDIETVNBOAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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